molecular formula C15H18N2 B12008144 4-Methyl-2-[(4-methylanilino)methyl]aniline CAS No. 73086-50-7

4-Methyl-2-[(4-methylanilino)methyl]aniline

Cat. No.: B12008144
CAS No.: 73086-50-7
M. Wt: 226.32 g/mol
InChI Key: UNXHWLRGIZVIGE-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylanilino)methyl]aniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of two methyl groups and an aniline moiety, making it a derivative of aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-methylanilino)methyl]aniline typically involves the reaction of 4-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-methylanilino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-[(4-methylanilino)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylanilino)methyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in electrophilic aromatic substitution reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitroaniline: Similar in structure but contains a nitro group instead of an aniline moiety.

    4-Methyl-2-aminobenzylamine: Contains an additional amino group on the benzyl position.

    4-Methyl-2-[(4-methoxyphenyl)amino]methyl]aniline: Contains a methoxy group instead of a methyl group.

Uniqueness

4-Methyl-2-[(4-methylanilino)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups and aniline moiety make it particularly useful in various synthetic and industrial applications.

Properties

CAS No.

73086-50-7

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-methyl-2-[(4-methylanilino)methyl]aniline

InChI

InChI=1S/C15H18N2/c1-11-3-6-14(7-4-11)17-10-13-9-12(2)5-8-15(13)16/h3-9,17H,10,16H2,1-2H3

InChI Key

UNXHWLRGIZVIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)C)N

Origin of Product

United States

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